Methanone, (5-chloro-2-((2-(1H-imidazol-2-ylthio)ethyl)amino)phenyl)phenyl-
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Overview
Description
Methanone, (5-chloro-2-((2-(1H-imidazol-2-ylthio)ethyl)amino)phenyl)phenyl- is a complex organic compound that features a unique structure combining a methanone group with a 5-chloro-2-((2-(1H-imidazol-2-ylthio)ethyl)amino)phenyl)phenyl- moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (5-chloro-2-((2-(1H-imidazol-2-ylthio)ethyl)amino)phenyl)phenyl- typically involves multiple stepsThe final step involves the coupling of the imidazole derivative with the 5-chloro-2-aminophenylmethanone under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts and controlled reaction environments to facilitate the coupling reactions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Methanone, (5-chloro-2-((2-(1H-imidazol-2-ylthio)ethyl)amino)phenyl)phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
Methanone, (5-chloro-2-((2-(1H-imidazol-2-ylthio)ethyl)amino)phenyl)phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methanone, (5-chloro-2-((2-(1H-imidazol-2-ylthio)ethyl)amino)phenyl)phenyl- involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The thioethyl group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Methanone, [5-chloro-2-(methylamino)phenyl]phenyl-: Similar structure but lacks the imidazole and thioethyl groups.
Imidazole derivatives: Share the imidazole ring but differ in other substituents.
Thioethyl compounds: Contain the thioethyl group but differ in the rest of the structure.
Uniqueness
Methanone, (5-chloro-2-((2-(1H-imidazol-2-ylthio)ethyl)amino)phenyl)phenyl- is unique due to the combination of the imidazole ring, thioethyl group, and methanone moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
CAS No. |
128433-28-3 |
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Molecular Formula |
C18H16ClN3OS |
Molecular Weight |
357.9 g/mol |
IUPAC Name |
[5-chloro-2-[2-(1H-imidazol-2-ylsulfanyl)ethylamino]phenyl]-phenylmethanone |
InChI |
InChI=1S/C18H16ClN3OS/c19-14-6-7-16(20-10-11-24-18-21-8-9-22-18)15(12-14)17(23)13-4-2-1-3-5-13/h1-9,12,20H,10-11H2,(H,21,22) |
InChI Key |
WNSQHSJRTWQNFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NCCSC3=NC=CN3 |
Origin of Product |
United States |
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